

KRAS inhibitor-14 chemical structure and properties

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Compound of Interest		
Compound Name:	KRAS inhibitor-14	
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An In-depth Technical Guide to KRAS Inhibitor-14 Variants

The designation "KRAS inhibitor-14" is not unique to a single chemical entity. Instead, it has been used to describe at least three distinct compounds, each with a unique chemical structure, targeting different mutations of the KRAS protein. This guide provides a detailed overview of these molecules, targeting researchers, scientists, and drug development professionals.

KRAS G12C Inhibitor 14 (Compound 17)

This is a potent and selective inhibitor of the KRAS G12C mutant, a common driver mutation in various cancers.

Chemical Structure and Properties



Property	Value	Reference
CAS Number	2349393-95-7	[1][2][3]
Synonym	Compound 17	[2][4]
Molecular Formula	C24H19CIF2N4O3	[2]
Molecular Weight	484.88 g/mol	[1][2]
Potency (IC50)	18 nM	[1][2][3][4]
Appearance	Light yellow to yellow solid	[2]
Solubility	DMSO: 100 mg/mL (206.24 mM)	[2][3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1]

Mechanism of Action

KRAS G12C inhibitor 14 acts as a covalent inhibitor, selectively targeting the cysteine residue at position 12 of the mutant KRAS protein.[5][6] This covalent modification locks the KRAS protein in an inactive state, preventing it from binding to GTP and activating downstream signaling pathways responsible for cell proliferation and survival.[6]

Signaling Pathway

The primary signaling cascade inhibited by this compound is the MAPK/ERK pathway. By inactivating KRAS G12C, the inhibitor prevents the subsequent phosphorylation and activation of RAF, MEK, and ERK.[7][8]





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Caption: Inhibition of the KRAS G12C signaling pathway.

KRAS G12D Inhibitor 14 (Compound KD-8)

This compound is an inhibitor of the KRAS G12D mutation, which is particularly prevalent in pancreatic cancer.

Chemical Structure and Properties

Property	Value	Reference
CAS Number	2765254-39-3	[9]
Synonym	Compound KD-8	[9]
Binding Affinity (KD)	33 nM for KRAS G12D protein	[9][10]
Cellular Potency (IC50)	2.1 μ M (antiproliferative activity in KRAS G12D-mutated cells)	[9]
Activity	Decreases the active GTP- bound form of KRAS G12D	[9][10]
Storage	In solvent: -80°C for 6 months; -20°C for 1 month	[9]

Mechanism of Action

KRAS G12D inhibitor 14 binds to the KRAS G12D protein, leading to a decrease in the level of its active, GTP-bound form.[9] This prevents the recruitment and activation of downstream effector proteins, thereby inhibiting pro-proliferative signaling.[8]

Experimental Protocols

KRAS-GTP Pulldown Assay: A common method to assess the level of active KRAS is a pulldown assay using the RAS-binding domain (RBD) of an effector protein, such as RAF, which specifically binds to GTP-bound RAS.





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Caption: Workflow for a KRAS-GTP pulldown assay.

KRAS inhibitor-14 (Compound 3-22)

This is another inhibitor targeting the KRAS G12C mutation, though with a different chemical scaffold and lower potency compared to the first compound.

Chemical Structure and Properties

Property	Value -	Reference
CAS Number	2230873-78-4	[11][12]
Synonym	Compound 3-22	[11][12]
Molecular Formula	C20H15Cl3FN3O2S	[11]
Molecular Weight	486.77 g/mol	[11]
Potency (IC50)	0.249 μM for KRAS G12C	[11][12]
p-ERK Inhibition (IC50)	1.12 μM in MIA PaCA-2 cells	[11][12]

Mechanism of Action

Similar to other KRAS G12C inhibitors, this compound likely forms a covalent bond with the mutant cysteine, locking the protein in an inactive conformation and inhibiting downstream signaling. Its activity is demonstrated by the reduction of phosphorylated ERK (p-ERK) levels in treated cells.[11][12]

Experimental Protocols



p-ERK Inhibition Assay (Western Blot): This assay quantifies the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK.

- Cell Culture and Treatment: MIA PaCA-2 cells (harboring the KRAS G12C mutation) are cultured to a suitable confluency. The cells are then treated with varying concentrations of KRAS inhibitor-14 (compound 3-22) for a specified period.
- Protein Extraction: After treatment, the cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading for electrophoresis.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). A separate blot is often run with an antibody for total ERK as a loading control.
- Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a chemiluminescent reaction.
- Data Analysis: The chemiluminescent signal is captured, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated for each treatment condition to determine the IC50 value for p-ERK inhibition.

ACA-14: A Pan-KRAS Inhibitor Lead

While not explicitly named "KRAS inhibitor-14" in all contexts, the compound ACA-14 represents a different class of KRAS inhibitor with a broader potential application.

Chemical Structure and Properties

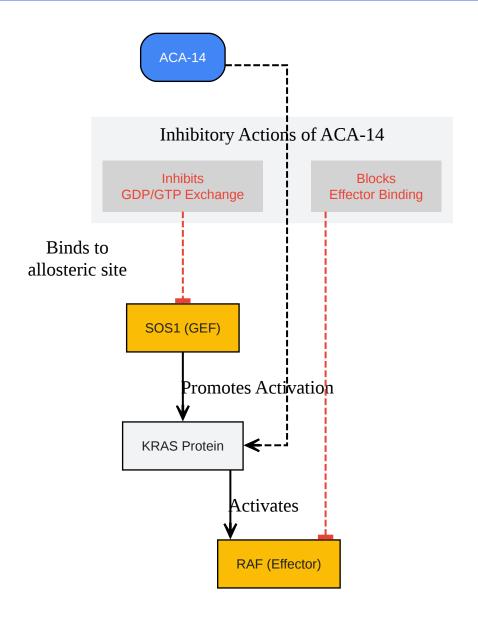


Property	Value	Reference
IUPAC Name	2-hydroxy-5-{[(2- phenylcyclopropyl) carbonyl] amino} benzoic acid	[13]
Mechanism	Binds near the switch regions of KRAS, impeding interaction with RAF and reducing nucleotide exchange rates.	[13]
Binding	Binds to KRAS in a nucleotide state-independent manner with low micromolar affinity.	[13]
Activity	Inhibits MAPK signaling and the proliferation of cancer cells expressing mutant KRAS.	[13]

Mechanism of Action

ACA-14 functions as an allosteric inhibitor.[13] It binds to a pocket near the switch I and switch II regions of KRAS. This binding has a dual effect: it directly hinders the interaction of KRAS with its downstream effector protein RAF and also reduces the rate of both intrinsic and SOS-mediated exchange of GDP for GTP, thus depleting the active, GTP-loaded form of KRAS.[13] This dual mechanism makes it a promising lead for developing inhibitors that can target multiple KRAS mutants.[13]





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References

- 1. KRAS G12C inhibitor 14 | Ras | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]



- 3. qlpbio.com [qlpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
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